3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

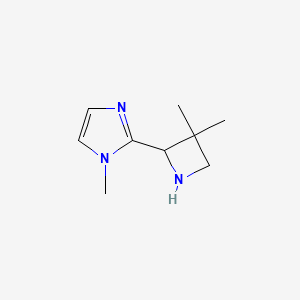

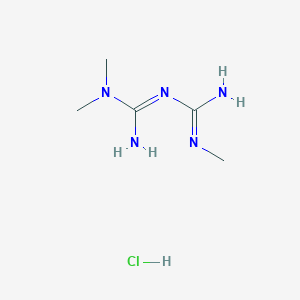

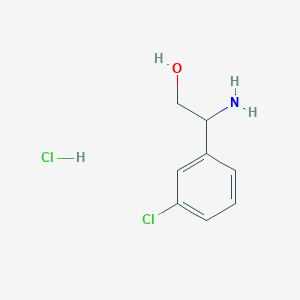

“3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester” is a boronic acid derivative . It has a molecular weight of 324.61 . The IUPAC name is methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The InChI code for the compound is 1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(9-13(18)10-12)6-7-14(19)20-5/h8-10H,6-7H2,1-5H3 .Chemical Reactions Analysis

The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, which is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.61 . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Polymer Synthesis and Functional Materials

Polymerisation Resistant Synthesis of Methacrylamido Phenylboronic Acids

The synthesis of acrylamido boronic acids, crucial for functional polymers, is improved through a two-step deprotection of pinacolato methacrylamido phenylene boronic esters. This process yields methacrylamido phenylboronic acids with enhanced yield and purity, facilitating their incorporation into polymers for diverse applications (D'Hooge et al., 2008).

Organic Electronics and Phosphorescence

Long-Lived Room-Temperature Phosphorescence

Arylboronic esters exhibit unexpected solid-state phosphorescence at room temperature, challenging the notion that phosphorescent organic molecules require heavy atoms. The study of phenylboronic acid pinacol ester indicates its potential in organic electronic applications where phosphorescence is advantageous (Shoji et al., 2017).

Solubility and Material Compatibility

Solubility in Organic Solvents

The solubility of phenylboronic acid and its esters, including pinacol ester, in various organic solvents is crucial for their application in chemical synthesis and material processing. This research aids in selecting appropriate solvents for reactions and material formulations involving phenylboronic esters (Leszczyński et al., 2020).

Responsive Systems and Drug Delivery

Responsive Polymeric Systems

The development of polymeric systems that respond to external stimuli, such as hydrogen peroxide, showcases the application of phenylboronic esters in creating smart materials for drug delivery and responsive coatings. These materials can degrade or change properties in response to environmental changes, offering potential in biomedical and industrial applications (Cui et al., 2017).

Solid-State Chemistry and Protection Strategies

Solid-State Protection of Functional Groups

The application of phenylboronic acid in the solid-state protection of functional groups such as diamines, diols, and polyols without the need for catalysts or auxiliaries. This approach provides a waste-free method for synthesizing protected compounds, essential for complex chemical syntheses (Kaupp et al., 2003).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-5-(2-methoxycarbonylethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . This could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . For instance, the rate of its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propiedades

IUPAC Name |

methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClO4/c1-15(2)16(3,4)22-17(21-15)12-8-11(9-13(18)10-12)6-7-14(19)20-5/h8-10H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTVVHQFLHURFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)CCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

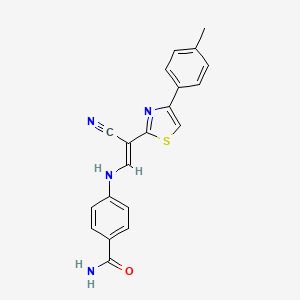

![6-[4-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871793.png)

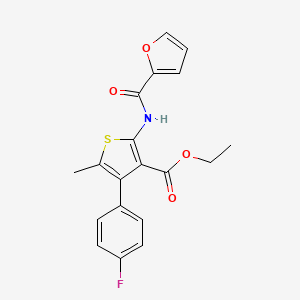

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)

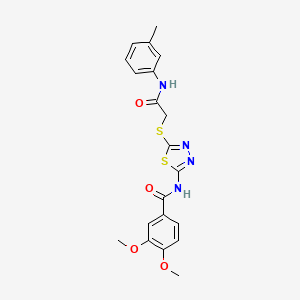

![3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2871808.png)